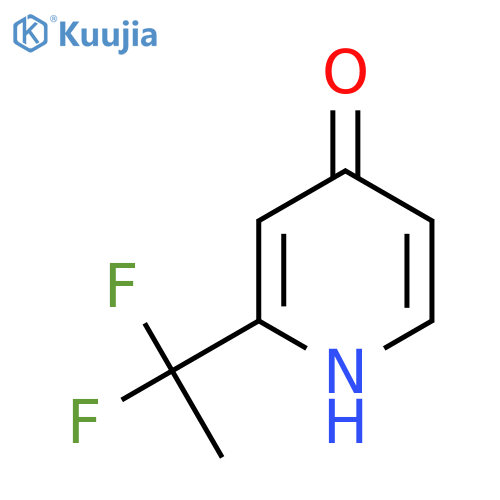Cas no 1783722-86-0 (2-(1,1-Difluoroethyl)pyridin-4-OL)

1783722-86-0 structure
商品名:2-(1,1-Difluoroethyl)pyridin-4-OL
CAS番号:1783722-86-0
MF:C7H7F2NO
メガワット:159.133388757706
MDL:MFCD27991573
CID:4827265
PubChem ID:73424936
2-(1,1-Difluoroethyl)pyridin-4-OL 化学的及び物理的性質
名前と識別子
-
- 2-(1,1-DIFLUOROETHYL)PYRIDIN-4-OL
- 2-(1,1-Difluoroethyl)pyridin-4-OL
-
- MDL: MFCD27991573
- インチ: 1S/C7H7F2NO/c1-7(8,9)6-4-5(11)2-3-10-6/h2-4H,1H3,(H,10,11)
- InChIKey: JSEOXILDUHSBRE-UHFFFAOYSA-N
- ほほえんだ: FC(C)(C1=CC(C=CN1)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 243
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 29.1
2-(1,1-Difluoroethyl)pyridin-4-OL 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-321594-0.05g |
2-(1,1-difluoroethyl)pyridin-4-ol |
1783722-86-0 | 95.0% | 0.05g |
$600.0 | 2025-03-19 | |
| Alichem | A029199017-1g |
2-(1,1-Difluoroethyl)pyridin-4-ol |
1783722-86-0 | 95% | 1g |
$851.43 | 2022-04-02 | |
| Enamine | EN300-321594-1.0g |
2-(1,1-difluoroethyl)pyridin-4-ol |
1783722-86-0 | 95.0% | 1.0g |
$2257.0 | 2025-03-19 | |
| 1PlusChem | 1P027LER-5g |
2-(1,1-difluoroethyl)pyridin-4-ol |
1783722-86-0 | 95% | 5g |
$8152.00 | 2023-12-20 | |
| 1PlusChem | 1P027LER-50mg |
2-(1,1-difluoroethyl)pyridin-4-ol |
1783722-86-0 | 95% | 50mg |
$804.00 | 2024-06-18 | |
| 1PlusChem | 1P027LER-500mg |
2-(1,1-difluoroethyl)pyridin-4-ol |
1783722-86-0 | 95% | 500mg |
$2238.00 | 2024-06-18 | |
| Enamine | EN300-321594-0.25g |
2-(1,1-difluoroethyl)pyridin-4-ol |
1783722-86-0 | 95.0% | 0.25g |
$1118.0 | 2025-03-19 | |
| Enamine | EN300-321594-5.0g |
2-(1,1-difluoroethyl)pyridin-4-ol |
1783722-86-0 | 95.0% | 5.0g |
$6545.0 | 2025-03-19 | |
| Enamine | EN300-321594-5g |
2-(1,1-difluoroethyl)pyridin-4-ol |
1783722-86-0 | 95% | 5g |
$6545.0 | 2023-09-04 | |
| 1PlusChem | 1P027LER-250mg |
2-(1,1-difluoroethyl)pyridin-4-ol |
1783722-86-0 | 95% | 250mg |
$1444.00 | 2024-06-18 |
2-(1,1-Difluoroethyl)pyridin-4-OL 関連文献
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Ping Tong Food Funct., 2020,11, 628-639
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
1783722-86-0 (2-(1,1-Difluoroethyl)pyridin-4-OL) 関連製品
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
